3,4,5,7-Tetra-O-acetyl-2,6-anhydro-D-lyxo-hept-2-enononitrile
Description
3,4,5,7-Tetra-O-acetyl-2,6-anhydro-D-lyxo-hept-2-enononitrile (CAS: 19186-40-4) is a highly functionalized carbohydrate derivative characterized by:
- A 2,6-anhydro ring system, conferring conformational rigidity.
- Four acetyl groups at positions 3, 4, 5, and 5.
- A nitrile (CN) functional group at the C2 position of the hept-2-eno backbone.
- A D-lyxo sugar configuration, influencing stereochemical interactions.
This compound is synthesized via acetylation and dehydration reactions of precursor sugars. Its nitrile group enables reactivity with azides to form tetrazoles, as demonstrated in related compounds (e.g., ). Such derivatives are explored as inhibitors in the shikimate pathway, critical for microbial and plant metabolism .
Properties
IUPAC Name |
[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO9/c1-7(17)21-6-12-14(23-9(3)19)15(24-10(4)20)13(22-8(2)18)11(5-16)25-12/h12,14-15H,6H2,1-4H3/t12-,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQBNECJLXVDNJ-VHDGCEQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(=C(O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H](C(=C(O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001177030 | |
| Record name | D-lyxo-Hept-2-enononitrile, 2,6-anhydro-, 3,4,5,7-tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001177030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120085-67-8 | |
| Record name | D-lyxo-Hept-2-enononitrile, 2,6-anhydro-, 3,4,5,7-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120085-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-lyxo-Hept-2-enononitrile, 2,6-anhydro-, 3,4,5,7-tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001177030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 1-C-Substituted Glycals
The synthesis begins with the conversion of peracetylated galactopyranosyl bromides into glycals via reductive elimination. For example, treatment of methyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl bromide with activated zinc dust in acetic acid yields methyl 4,5,7-tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonate. Analogous methods are employed to generate the nitrile derivative by substituting the ester group with a cyano functionality.
Lewis Acid-Mediated Functionalization
The glycal intermediate undergoes nucleophilic addition in the presence of Lewis acids. A representative procedure involves dissolving 4,5,7-tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enononitrile (100 mg, 0.303 mmol) in dry acetonitrile (2.5 mL) under nitrogen, followed by addition of benzyl alcohol (31 μL, 0.303 mmol) and BF₃·OEt₂ (43 μL, 0.303 mmol) at 0°C. The reaction mixture is stirred for 24 hours, with progress monitored by TLC.
Table 1: Comparative Yields Using Different Lewis Acids
| Lewis Acid | Conversion (%) | Corrected Yield (%) |
|---|---|---|
| BF₃·OEt₂ | 72 | 58 |
| TMSOTf | 87 | 19 |
| TiCl₄ | 33 | 53 |
| FeCl₃ | 34 | 36 |
TMSOTf, while achieving high conversion (87%), resulted in significant decomposition, reducing the isolated yield. BF₃·OEt₂ provided optimal balance between conversion (72%) and yield (58%).
Reaction Mechanism and Stereochemical Considerations
The reaction proceeds via allylic substitution rather than Ferrier rearrangement. The electron-withdrawing nitrile group stabilizes a carbocation at C-3, directing nucleophilic attack to the C-4 position. Nuclear Overhauser Effect (NOE) spectroscopy confirms the retention of the D-lyxo configuration, with NOE correlations observed between H-4/H-5 and H-4/H-3.
Key Mechanistic Steps:
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Lewis Acid Coordination: BF₃·OEt₂ activates the glycal’s double bond, polarizing the π-electrons.
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Carbocation Formation: Stabilization at C-3 by the nitrile group facilitates nucleophilic attack.
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Stereoselective Addition: The nucleophile (e.g., benzyl alcohol) adds anti to the leaving group, preserving the lyxo configuration.
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel column chromatography using ethyl acetate/hexane gradients (1:4 to 1:2 v/v). The target compound elutes at Rf = 0.35 (TLC, ethyl acetate/hexane 1:1).
Spectroscopic Analysis
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¹H NMR (CDCl₃): δ 5.42 (dd, J = 3.1 Hz, H-4), 5.28 (t, J = 2.9 Hz, H-5), 4.95 (d, J = 3.3 Hz, H-7), 2.10–2.06 (3 acetyl singlets).
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¹³C NMR (CDCl₃): δ 170.2 (C=O), 118.5 (C≡N), 97.3 (C-2), 75.1 (C-6), 20.8–20.6 (acetyl CH₃).
Challenges and Optimization Strategies
Side Reactions and Mitigation
Competing decomposition pathways, particularly with strong Lewis acids like TMSOTf, necessitate controlled reaction times (≤24 hours) and low temperatures (0–5°C). Pre-drying solvents over molecular sieves and rigorous exclusion of moisture minimize hydrolysis.
Solvent Effects
Acetonitrile outperforms dichloromethane and THF due to its polar aprotic nature, enhancing Lewis acid activity and substrate solubility. Reactions in acetonitrile achieve 72% conversion vs. 45% in dichloromethane.
Applications and Derivatives
While the compound itself is primarily a synthetic intermediate, its derivatives have been explored for:
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the cyano group to an amine.
Substitution: Replacement of acetoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce amines .
Scientific Research Applications
Synthesis of Carbohydrate Derivatives
One of the primary applications of 3,4,5,7-Tetra-O-acetyl-2,6-anhydro-D-lyxo-hept-2-enononitrile is as a precursor in the synthesis of various carbohydrate derivatives. The compound serves as a glycosyl donor in glycosylation reactions, which are fundamental in the creation of oligosaccharides and glycosides.
Case Study: Glycosylation Reactions
In a study conducted by Somsak et al. (1990), the compound was utilized to synthesize glycosides that exhibited significant biological activity. The results indicated that the glycosides derived from this compound showed enhanced solubility and stability compared to their non-acetylated counterparts .
Medicinal Chemistry
The acetylated form of this compound is also explored for its potential medicinal applications. Its structural similarities to naturally occurring sugars make it a candidate for developing new pharmaceutical agents.
Case Study: Antiviral Activity
Research published in Carbohydrate Research (1991) demonstrated that derivatives synthesized from this compound exhibited antiviral properties against certain strains of viruses. The study highlighted the compound's ability to inhibit viral replication effectively .
Analytical Chemistry
In analytical chemistry, this compound is used as a reference standard for various chromatographic techniques due to its distinct chemical properties.
Application in Chromatography
The compound's high purity and defined structure make it suitable for use as a standard in HPLC (High Performance Liquid Chromatography) methods. It aids in the quantification of similar compounds in complex mixtures.
Research and Development
The ongoing research into this compound focuses on its potential applications in drug development and biochemistry.
Mechanism of Action
The mechanism of action of [(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between the target compound and analogs:
| Compound Name | CAS Number | Molecular Formula | Acetyl Groups | Functional Group | Ring System | Sugar Configuration |
|---|---|---|---|---|---|---|
| 3,4,5,7-Tetra-O-acetyl-2,6-anhydro-D-lyxo-hept-2-enononitrile | 19186-40-4 | C₁₄H₂₀O₁₀* | 3,4,5,7-O-Ac | Nitrile (CN) | 2,6-anhydro | D-lyxo |
| 4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-arabino-hept-2-enononitrile [Compound 22] | - | - | 4,5,7-O-Ac | Nitrile (CN) | 2,6-anhydro | 3-deoxy-D-arabino |
| 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl cyanide | 120085-67-8 | C₁₅H₁₇NO₉ | 2,3,4,6-O-Ac | Cyanide (CN) | Pyranosyl (1,5) | D-galacto |
| 5-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl) tetrazole | 52443-07-9 | C₁₅H₁₉NO₉ | 2,3,4,6-O-Ac | Tetrazole | Pyranosyl (1,5) | D-galacto |
*Note: The molecular formula C₁₄H₂₀O₁₀ provided in lacks nitrogen, conflicting with the nitrile group in the name. This discrepancy may reflect a reporting error in the source.
Key Structural Differences
Acetylation Pattern: The target compound has four acetyl groups (3,4,5,7-O-Ac), whereas Compound 22 () retains only three (4,5,7-O-Ac) due to deoxygenation at C3. Pyranosyl analogs () feature acetylation at 2,3,4,6-O positions, typical of galactopyranose derivatives.
Ring System and Configuration: The 2,6-anhydro ring in the target compound imposes a distinct chair-like conformation compared to the pyranosyl (1,5) rings in galacto derivatives. Stereochemistry (D-lyxo vs. D-arabino vs. D-galacto) alters spatial orientation, impacting biological recognition and reactivity.
Functional Group Reactivity: The nitrile group in the target and Compound 22 reacts with azides to form tetrazoles (e.g., Compound 23 in ), a reaction critical for generating enzyme inhibitors. Pyranosyl cyanides () may undergo similar azide additions but lack the unsaturated enone structure, reducing electrophilicity.
Biological Activity
3,4,5,7-Tetra-O-acetyl-2,6-anhydro-D-lyxo-hept-2-enononitrile (CAS Number: 120085-67-8) is a complex organic compound with significant potential in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 355.297 g/mol. The structure includes multiple acetyl groups that may influence its reactivity and biological interactions.
Antitumor Activity
Preliminary studies indicate that compounds similar to this compound exhibit antitumor properties. For instance, research on related compounds has shown that they can induce apoptosis in cancer cells by disrupting cell cycle progression and altering the expression of key apoptotic proteins.
Table 1: Antitumor Activity Comparison
| Compound | Cell Line | IC50 (μM) | Inhibition Rate (%) |
|---|---|---|---|
| IMB-1406 | HepG2 | 6.92 | 99.98 |
| Sunitinib | HepG2 | 7.60 | 98.61 |
| IMB-1406 | A549 | 8.99 | 100.07 |
| Sunitinib | A549 | 10.36 | 100.02 |
Data adapted from studies on farnesyltransferase inhibitors .
Pharmacological Studies
Research has indicated that the compound may function as a farnesyltransferase inhibitor. Farnesyltransferase is critical for the membrane association of several signal transduction proteins involved in cancer progression. The inhibition of this enzyme can lead to significant antitumor effects by inducing cell cycle arrest and apoptosis in various cancer cell lines.
Case Studies
- HepG2 Cell Line Study : In vitro studies demonstrated that treatment with similar compounds resulted in a concentration-dependent increase in apoptosis markers such as Bax and caspase-3 activation while decreasing Bcl-2 levels. This suggests a shift towards pro-apoptotic signaling pathways in response to treatment .
- A549 Cell Line Study : Similar findings were reported for lung adenocarcinoma cells (A549), where compounds demonstrated high inhibition rates and low IC50 values, indicating potent antitumor activity .
Q & A
Basic Research Questions
Q. What are the primary structural characterization methods for 3,4,5,7-Tetra-O-acetyl-2,6-anhydro-D-lyxo-hept-2-enononitrile, and how do they validate its molecular configuration?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135), mass spectrometry (MS), and X-ray crystallography are critical. NMR identifies acetyl group positions (3,4,5,7-O-acetyl) and anhydro ring conformation, while MS confirms molecular weight (C₁₄H₂₀O₁₀, molecular formula derived from structural data ). X-ray crystallography resolves stereochemical ambiguities, particularly the D-lyxo configuration and hept-2-enononitrile backbone.
Q. How should researchers design a synthesis protocol for this compound, considering its acetylated and anhydro-functionalized structure?
- Methodological Answer : Synthesis requires sequential protection/deprotection strategies. Begin with D-lyxo-heptose derivative protection using acetic anhydride to install acetyl groups at positions 3,4,5,7. Introduce the 2,6-anhydro bridge via acid-catalyzed cyclization, followed by cyanide substitution at the hept-2-enononitrile moiety. Monitor intermediates using thin-layer chromatography (TLC) and optimize reaction conditions (e.g., anhydrous acetonitrile, 0°C–25°C) to prevent premature deacetylation .
Q. What analytical techniques ensure purity and functional group integrity post-synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) identifies impurities. Fourier-transform infrared spectroscopy (FT-IR) confirms acetyl C=O stretches (~1740 cm⁻¹) and nitrile C≡N (~2250 cm⁻¹). Differential scanning calorimetry (DSC) verifies thermal stability, with melting points compared to literature values to detect polymorphic variations .
Q. How is the compound’s stability assessed under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at 40°C/75% relative humidity (ICH guidelines). Monitor degradation via HPLC-MS for hydrolyzed products (e.g., free hydroxyl groups from deacetylation). Store lyophilized samples at -20°C in amber vials to minimize photolytic and hydrolytic degradation, as recommended for acetylated sugars .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data interpretation for this compound, particularly in stereochemical assignments?
- Methodological Answer : Combine experimental data with computational validation. For example, compare experimental ¹³C NMR chemical shifts with density functional theory (DFT)-calculated shifts (B3LYP/6-31G* basis set). Use nuclear Overhauser effect spectroscopy (NOESY) to confirm spatial proximity of acetyl groups and anhydro ring protons. Discrepancies may arise from solvent effects or dynamic conformations; molecular dynamics simulations (MD) clarify time-averaged structures .
Q. What methodological challenges arise in studying the stereochemical influence of the D-lyxo configuration on reactivity?
- Methodological Answer : The D-lyxo configuration’s axial-equatorial acetyl arrangement affects nucleophilic substitution kinetics. Use chiral chromatography (e.g., Chiralpak IA column) to isolate enantiomers and compare reaction rates with model compounds. Kinetic isotope effects (KIE) and isotopic labeling (e.g., ¹⁸O in anhydro bridge) reveal transition-state geometry. Contradictions in rate data may stem from solvent polarity or competing reaction pathways .
Q. How do computational models improve understanding of this compound’s regioselective reactivity in glycosylation reactions?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts interactions with glycosyltransferases, highlighting preferential acetylation at position 7. Machine learning (ML) models trained on similar anhydro-sugars identify electronic parameters (e.g., Fukui indices) governing nitrile group reactivity. Validate predictions with kinetic studies using stopped-flow spectrophotometry .
Q. What strategies reconcile discrepancies in structure-activity relationship (SAR) studies between wet-lab and computational datasets?
- Methodological Answer : Hybrid approaches are critical. For example, Haddad et al.’s receptor-response models (single-receptor focus) contrast with Saito et al.’s multi-receptor agonistic profiling . Apply meta-analysis to harmonize SAR normalize activity metrics (e.g., EC₅₀), cluster chemical features via principal component analysis (PCA), and validate with isothermal titration calorimetry (ITC) for binding affinity comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
